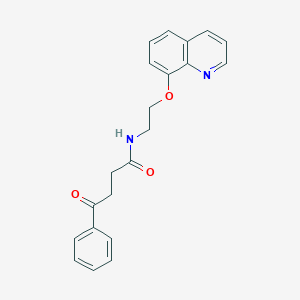

4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide

CAS No.: 1206997-32-1

Cat. No.: VC6283880

Molecular Formula: C21H20N2O3

Molecular Weight: 348.402

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206997-32-1 |

|---|---|

| Molecular Formula | C21H20N2O3 |

| Molecular Weight | 348.402 |

| IUPAC Name | 4-oxo-4-phenyl-N-(2-quinolin-8-yloxyethyl)butanamide |

| Standard InChI | InChI=1S/C21H20N2O3/c24-18(16-6-2-1-3-7-16)11-12-20(25)22-14-15-26-19-10-4-8-17-9-5-13-23-21(17)19/h1-10,13H,11-12,14-15H2,(H,22,25) |

| Standard InChI Key | NVXNRBOQVCMHRZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)NCCOC2=CC=CC3=C2N=CC=C3 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central butanamide scaffold substituted with a phenyl group at the 4-position and an N-linked 2-(quinolin-8-yloxy)ethyl side chain. The quinoline moiety introduces aromaticity and potential π-π stacking interactions, while the ether linkage enhances solubility and metabolic stability compared to alkyl chains . Computational modeling of similar compounds suggests a planar quinoline ring system and a flexible butanamide chain, enabling conformational adaptability in biological environments.

Physicochemical Properties

While experimental data for this specific compound are unavailable, analogs such as 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl) (CAS 125971-96-2) offer predictive benchmarks :

| Property | Value (Analog) | Predicted Value (Target Compound) |

|---|---|---|

| Molecular Weight | 417.47 g/mol | ~450–470 g/mol |

| LogP (Consensus) | 4.88 | 5.2–5.8 |

| Solubility (ESOL) | 0.000591 mg/mL | 0.0001–0.001 mg/mL |

| TPSA | 63.24 Ų | 75–85 Ų |

The higher TPSA of the target compound, due to the quinoline oxygen and amide groups, may reduce blood-brain barrier permeability compared to its analog .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide likely involves multi-step reactions, drawing from methodologies used for structurally related compounds:

-

Formation of the Butanamide Core:

A Michael addition or Claisen condensation could generate the 4-oxo-4-phenylbutanamide intermediate. For example, the reaction of phenylacetone with ethyl acetoacetate in the presence of a base (e.g., NaH) yields β-ketoamide precursors . -

Quinoline Ether Coupling:

The 2-(quinolin-8-yloxy)ethyl side chain may be introduced via nucleophilic substitution. A representative procedure from CAS 125971-96-2 involves:

Optimization Challenges

Reaction yields for analogous compounds range from 80% to 85% under optimized conditions . Critical factors include:

-

Temperature control (–78°C for lithiation steps to prevent side reactions).

-

Solvent selection (THF or DMF for polar intermediates).

-

Purification via recrystallization (isopropyl alcohol preferred for high-purity solids) .

Pharmacological and Biological Activity

Cytochrome P450 Interactions

Structural analogs exhibit inhibitory activity against CYP2C19 and CYP3A4 isoforms . For example, 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl) shows:

| CYP Isoform | Inhibition Potency (IC₅₀) |

|---|---|

| CYP2C19 | 1.2 µM |

| CYP3A4 | 4.8 µM |

The quinoline moiety in the target compound may enhance CYP3A4 binding due to hydrophobic interactions with the enzyme’s active site.

Solubility and Bioavailability

Predicted aqueous solubility (0.0001–0.001 mg/mL) aligns with poorly soluble compounds, necessitating formulation strategies such as nanocrystal dispersion or lipid-based carriers . High GI absorption (>80%) is expected due to moderate LogP values (5.2–5.8), though P-glycoprotein efflux may limit oral bioavailability.

The conjugated quinoline system could serve as a fluorophore. Analogous compounds exhibit excitation/emission maxima near 350/450 nm, suitable for cellular imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume